
2-(3-甲氧基苯基)吡咯烷
描述
“2-(3-Methoxyphenyl)pyrrolidine” is a compound with the molecular formula C11H15NO . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-(3-Methoxyphenyl)pyrrolidine”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-(3-Methoxyphenyl)pyrrolidine” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenyl)pyrrolidine” includes a pyrrolidine ring attached to a phenyl ring through a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .科学研究应用
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure in 2-(3-Methoxyphenyl)pyrrolidine, is widely used in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic applications . The introduction of the methoxyphenyl group can enhance the compound’s pharmacokinetic properties and target selectivity.
Biological Activity and Target Selectivity
Stereochemistry plays a crucial role in the biological activity of pyrrolidine derivatives. Replacing non-stereochemical groups with stereochemical ones has shown to benefit the activity of pyrrolidine derivatives, such as in the case of cis-3,4-diphenylpyrrolidine derivatives acting as inverse agonists for autoimmune diseases .
Therapeutic Potential in Various Diseases
Pyrrolidine analogs, including 2-(3-Methoxyphenyl)pyrrolidine, have shown promise in treating a range of diseases. They have been explored for their anticancer, anti-inflammatory, antiviral, and antituberculosis properties . This compound could be a key player in the development of new therapeutic agents.
Chemical Synthesis and Functionalization
The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors, and its functionalization is a significant area of research. The methoxyphenyl group in 2-(3-Methoxyphenyl)pyrrolidine offers additional possibilities for chemical modifications, potentially leading to new bioactive molecules .
Enantioselective Binding
The stereogenicity of the pyrrolidine ring allows for enantioselective binding to proteins, which is essential for the development of drug candidates. Different stereoisomers of 2-(3-Methoxyphenyl)pyrrolidine can lead to varied biological profiles due to their distinct binding modes .
Pharmacophore Exploration
The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of pharmacophore space. This is particularly important for 2-(3-Methoxyphenyl)pyrrolidine, as it can contribute to the stereochemistry of the molecule and increase three-dimensional coverage, enhancing its potential as a drug candidate .
安全和危害
The safety data sheet for a similar compound, “3-(2-Methoxyphenyl)pyrrolidine hydrochloride”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
作用机制
Target of Action
This compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Mode of Action
It’s known that pyrrolidine derivatives can undergo reactions with carbonyl donors to form enamines . These enamines can then react with the re-face of aldehydes to form iminium ions . The iminium ions can undergo hydrolysis to afford chiral β-hydroxyketones
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biosynthetic pathways . For instance, they are involved in the biosynthesis of tetramates, a family of hybrid polyketides bearing a tetramic acid (pyrrolidine-2,4-dione) moiety . The exact pathways affected by 2-(3-Methoxyphenyl)pyrrolidine and their downstream effects would require further investigation.
Pharmacokinetics
The compound’s molecular weight is 177.243 , which falls within the range generally favorable for oral bioavailability.
Action Environment
It’s known that light can influence the efficiency of reactions involving pyrrolidine derivatives . For instance, blue light has been used to efficiently exploit a simple catalytic system involving a pyrrolidine derivative at room temperature
属性
IUPAC Name |
2-(3-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKFYRMABWIOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394240 | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)pyrrolidine | |
CAS RN |
103861-77-4 | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

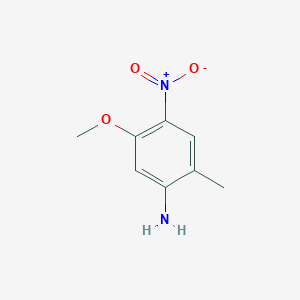


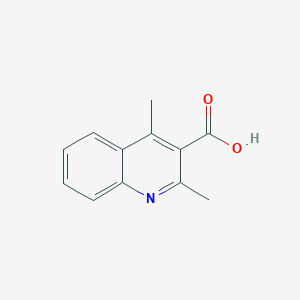
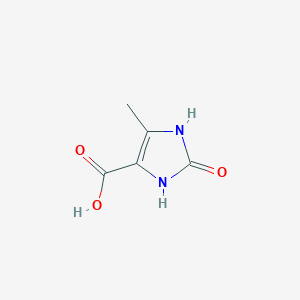
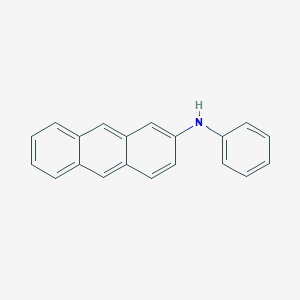

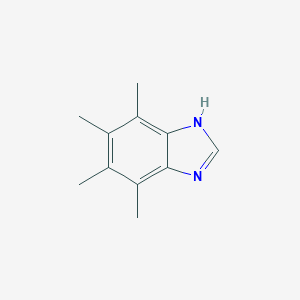
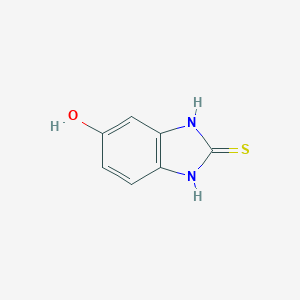

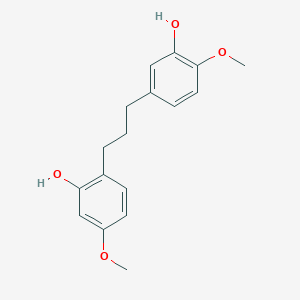

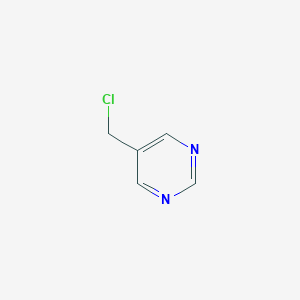
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)